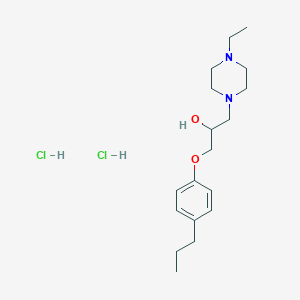
1-(4-ethylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride, also known as EPPD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPD is a beta-adrenergic receptor agonist that has been found to have a variety of biological effects, including the ability to increase heart rate, blood pressure, and bronchodilation. In
科学的研究の応用
1-(4-ethylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride has been studied extensively for its potential therapeutic applications in various diseases. One of the major areas of research is in the treatment of asthma and chronic obstructive pulmonary disease (COPD). 1-(4-ethylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride has been found to have bronchodilatory effects, which can help to alleviate the symptoms of these respiratory diseases.
Another area of research is in the treatment of cardiovascular diseases. 1-(4-ethylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride has been found to have positive inotropic and chronotropic effects, which can increase heart rate and blood pressure. This makes it a potential treatment option for conditions such as heart failure and shock.
作用機序
1-(4-ethylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride acts as a beta-adrenergic receptor agonist, which means that it binds to and activates beta-adrenergic receptors in the body. This leads to the activation of intracellular signaling pathways that result in various biological effects, such as increased heart rate, bronchodilation, and vasodilation.
Biochemical and Physiological Effects
1-(4-ethylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride has a number of biochemical and physiological effects, including increased heart rate, blood pressure, and bronchodilation. It has also been found to have positive inotropic and chronotropic effects on the heart, which can improve cardiac function.
実験室実験の利点と制限
One of the major advantages of 1-(4-ethylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride is its ability to selectively target beta-adrenergic receptors, which makes it a potentially safer and more effective treatment option compared to other non-selective beta-adrenergic receptor agonists. However, 1-(4-ethylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for 1-(4-ethylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride research, including:
1. Further exploration of its potential therapeutic applications in diseases such as asthma, COPD, heart failure, and shock.
2. Investigation of its potential use as a performance-enhancing drug in sports.
3. Development of more efficient synthesis methods to improve its yield and purity.
4. Exploration of its potential as a tool for studying beta-adrenergic receptor signaling pathways.
5. Investigation of its potential toxicity and long-term effects on the body.
Conclusion
In conclusion, 1-(4-ethylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It acts as a beta-adrenergic receptor agonist and has a variety of biological effects, including increased heart rate, blood pressure, and bronchodilation. While there are some limitations to its use in lab experiments, there are several future directions for research that could lead to new discoveries and potential applications for this compound.
合成法
1-(4-ethylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride can be synthesized through a multi-step process that involves the reaction of 4-propylphenol with 1-bromo-3-chloropropane to form 1-(4-propylphenoxy)-3-chloropropane. The resulting compound is then reacted with 4-ethylpiperazine in the presence of a base to yield 1-(4-ethylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride. The final product is obtained as a dihydrochloride salt.
特性
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.2ClH/c1-3-5-16-6-8-18(9-7-16)22-15-17(21)14-20-12-10-19(4-2)11-13-20;;/h6-9,17,21H,3-5,10-15H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQCRXWCCVUHPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(CN2CCN(CC2)CC)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2541795.png)

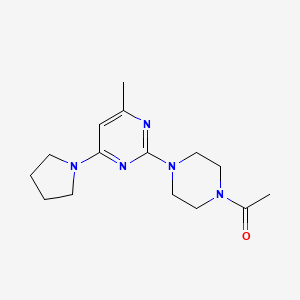
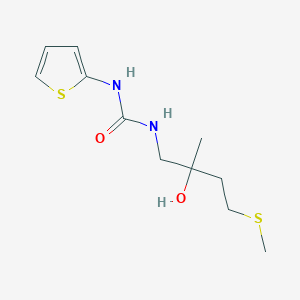
![3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2541800.png)
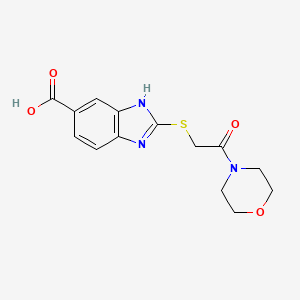
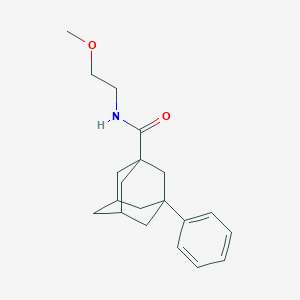
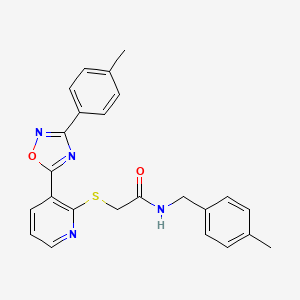
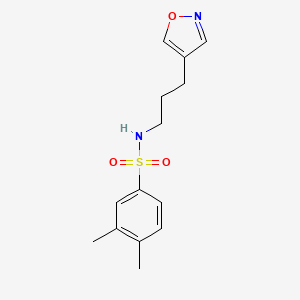
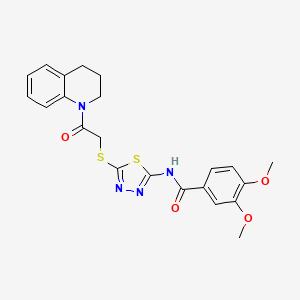
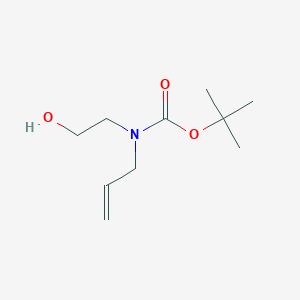
![9-(4-ethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2541813.png)
![8-(sec-butyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541816.png)